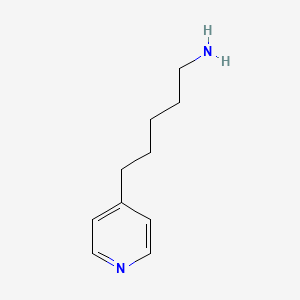

5-(Pyridin-4-yl)pentan-1-amine

Description

5-(Pyridin-4-yl)pentan-1-amine is a primary aliphatic amine featuring a pyridinyl substituent at the fourth position of a pentyl chain.

Properties

IUPAC Name |

5-pyridin-4-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c11-7-3-1-2-4-10-5-8-12-9-6-10/h5-6,8-9H,1-4,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJIQRNYRSTOFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543801 | |

| Record name | 5-(Pyridin-4-yl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59082-52-9 | |

| Record name | 5-(Pyridin-4-yl)pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)pentan-1-amine typically involves the reaction of 4-bromopyridine with pentylamine under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromopyridine is treated with pentylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)pentan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used in hydrogenation reactions.

Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that 5-(Pyridin-4-yl)pentan-1-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of efficacy. For instance, the Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents targeting resistant strains .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : It affects the progression of the cell cycle, leading to increased cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may elevate ROS levels, contributing to cytotoxic effects on tumor cells.

Neuroprotective Effects

A study explored the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that treatment with this compound could reduce neuronal loss and improve cognitive function in animal models, suggesting potential applications in neurodegenerative diseases.

Inflammation Models

In rodent models of inflammation, administration of this compound resulted in decreased inflammatory markers and improved clinical scores. This highlights its potential as an anti-inflammatory agent.

Structure–Activity Relationship (SAR)

Recent research has focused on optimizing the structure of this compound to enhance its biological activity. SAR studies have revealed that modifications to the alkyl chain length and substitutions on the pyridine ring can significantly impact potency and selectivity against target enzymes or receptors . This optimization is crucial for developing more effective therapeutic agents.

Applications in Materials Science

Beyond its biological applications, this compound can be utilized in materials science for synthesizing polymers and coatings with specific properties. Its ability to interact with various substrates makes it a valuable building block in creating advanced materials.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Neuroprotection : Demonstrated reduced neuronal loss in animal models.

- Inflammation Model : Showed decreased inflammatory markers in treated rodents.

These case studies underscore the compound's versatility and potential across multiple therapeutic areas.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)pentan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

5-(Pyridin-2-yl)pentan-1-amine

The ortho-substituted isomer, 5-(Pyridin-2-yl)pentan-1-amine, shares the same molecular formula (C₁₀H₁₅N₂) but differs in the pyridine nitrogen’s position. Key differences include:

- Electronic Effects : The para-substituted nitrogen in the 4-yl isomer creates a more symmetrical electron-withdrawing effect compared to the ortho-substituted 2-yl isomer, which may alter hydrogen-bonding capacity and solubility.

- Biological Interactions : The 2-yl isomer’s steric hindrance near the nitrogen could reduce binding efficiency in enzyme active sites compared to the 4-yl derivative .

Comparison with Bicyclo and Piperazinyl Amine Derivatives

Biological Activity

5-(Pyridin-4-yl)pentan-1-amine, also known as 4-pyridylpentan-1-amine, is a compound of significant interest in medicinal chemistry and biological research. Its structure comprises a pentan-1-amine backbone with a pyridine ring, which contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

The molecular formula of this compound is , with a molecular weight of approximately 150.20 g/mol. The presence of the pyridine moiety enhances its ability to interact with various biological targets due to the nitrogen atom's ability to participate in hydrogen bonding and coordination interactions.

This compound exhibits its biological activity through several mechanisms:

- Receptor Interaction : The compound can act as a ligand for various receptors, potentially modulating their activity. This includes interactions with G-protein coupled receptors (GPCRs) and other membrane-bound proteins.

- Enzyme Modulation : It may influence the activity of specific enzymes, potentially serving as an inhibitor or activator depending on the target .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of bacteria and fungi by interfering with their metabolic processes .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. Pyridine derivatives are known to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves straightforward organic reactions such as amination or reductive amination processes. Its applications extend beyond medicinal chemistry into materials science and biochemistry, where it can serve as a building block for more complex molecules or as a ligand in coordination chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.